molecular formula C18H16N6S2 B14246098 3,3'-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) CAS No. 308363-05-5

3,3'-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole)

Cat. No.: B14246098
CAS No.: 308363-05-5
M. Wt: 380.5 g/mol
InChI Key: ONEHVAQCIDEVQG-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) is a chemical compound characterized by the presence of two 1,2,4-triazole rings connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) typically involves the reaction of 5-amino-3-mercapto-1,2,4-triazole with hydrogen peroxide. The process is as follows :

    Reactants: 5-amino-3-mercapto-1,2,4-triazole (2.32 g, 0.02 mol), hydrogen peroxide (30%, 5 mL), ethanol (20 mL), and water (10 mL).

    Procedure: The hydrogen peroxide is added dropwise to the solution of 5-amino-3-mercapto-1,2,4-triazole in ethanol and water at room temperature.

    Reaction Conditions: The reaction mixture is stirred for 2 hours.

    Crystallization: The resulting colorless solution is filtered and left to crystallize for three days.

    Yield: The yield of the product is approximately 95%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) involves its interaction with molecular targets through its triazole rings and disulfide bond. The triazole rings can bind to various enzymes and receptors, potentially inhibiting their activity. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity .

Properties

CAS No.

308363-05-5

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

IUPAC Name

5-benzyl-3-[(5-benzyl-1H-1,2,4-triazol-3-yl)disulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)11-15-19-17(23-21-15)25-26-18-20-16(22-24-18)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24)

InChI Key

ONEHVAQCIDEVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)SSC3=NNC(=N3)CC4=CC=CC=C4

Origin of Product

United States

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